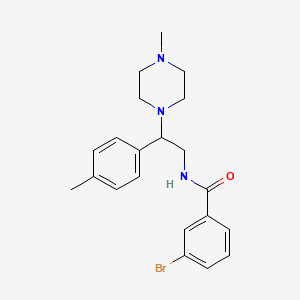

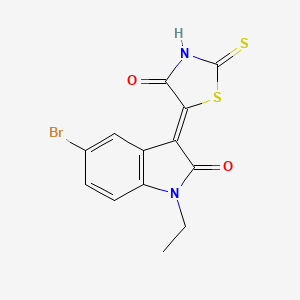

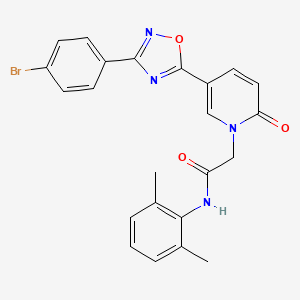

![molecular formula C14H22N2O5S B2730366 N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide CAS No. 2034332-14-2](/img/structure/B2730366.png)

N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide, also known as DMSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Applications De Recherche Scientifique

Evaluation of Electronic and Biological Interactions

A study by Bharathy et al. (2021) investigated the structural parameter, electron behavior, wave function, and biological properties of a closely related compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide, using computational tools. The study aimed to understand the compound's reactivity in different solvents and its potential for fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Synthesis and Antimicrobial Studies

Lahtinen et al. (2014) synthesized four sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, and examined their crystal structures, thermal properties, and antimicrobial activities against various bacterial and fungal strains. This research contributes to understanding how structural variations affect the biological activities of sulfanilamide derivatives (Lahtinen et al., 2014).

Synthesis and Evaluation of Antimicrobial Agents

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety aimed at antimicrobial applications. Their research demonstrates the synthesis strategy and the evaluation of these compounds' antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Advanced Sulfamoylation Techniques

Okada et al. (2000) developed an efficient method for sulfamoylation of a hydroxyl group, which can be applied to various hydroxyl-containing compounds, including those similar to N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide. Their findings provide a basis for future studies on the modification and functionalization of such compounds (Okada et al., 2000).

Potential in Agriculture

Tseng and Li (1984) explored the use of Mefluidide (a compound with a similar functional group, sulfamoyl) in protecting chilling-sensitive plants from temperature stress. This study opens pathways for research into related compounds like N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide in agricultural applications (Tseng & Li, 1984).

Propriétés

IUPAC Name |

N-[4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-11(17)16-12-5-7-13(8-6-12)22(18,19)15-9-14(2,21-4)10-20-3/h5-8,15H,9-10H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBCWLWQKGHUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

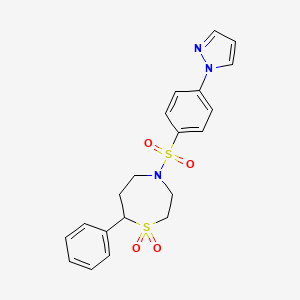

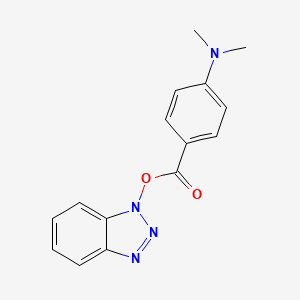

![4-benzyl-1-[(2-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2730297.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)